molecular formula C21H37NO18S B12082536 [6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate

[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate

Cat. No.: B12082536
M. Wt: 623.6 g/mol
InChI Key: JYSZNMLOCBYEJK-UHFFFAOYSA-N
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Description

The compound “[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate” is a complex organic molecule with multiple functional groups, including acetamido, hydroxymethyl, methoxy, and sulfate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of complex organic molecules like this one typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and purification processes. Common synthetic routes may include:

    Protection of hydroxyl groups: to prevent unwanted reactions during subsequent steps.

    Formation of glycosidic bonds: to link sugar moieties.

    Introduction of sulfate groups: through sulfation reactions using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of catalysts: to enhance reaction rates.

    Optimization of temperature and pH: to favor desired reactions.

    Purification techniques: such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Sulfation reagents: Sulfur trioxide-pyridine complex, chlorosulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways and interactions.

    Medicine: As a potential therapeutic agent or drug delivery system.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with cellular membranes: to alter their properties.

    Participating in biochemical pathways: to influence metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate: shares similarities with other sulfated polysaccharides and glycosides.

    Chondroitin sulfate: A sulfated glycosaminoglycan with applications in medicine.

    Heparin: An anticoagulant with a complex sulfated polysaccharide structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSZNMLOCBYEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO18S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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